

An In-depth Technical Guide to (S)-2-bromo-1,1-dimethylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-1,1-dimethylcyclopentane
Cat. No.:	B1380141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of the chiral molecule **(S)-2-bromo-1,1-dimethylcyclopentane**. Due to the limited availability of specific experimental data for the (S)-enantiomer, this guide combines computed data, characteristic spectroscopic information, and detailed, adaptable experimental protocols derived from general procedures for similar compounds.

Core Properties

(S)-2-bromo-1,1-dimethylcyclopentane is a halogenated cyclic alkane. Its core structure consists of a five-membered cyclopentane ring substituted with a bromine atom at the second carbon and two methyl groups at the first carbon. The stereochemistry at the second carbon is designated as (S).

Physical and Chemical Properties

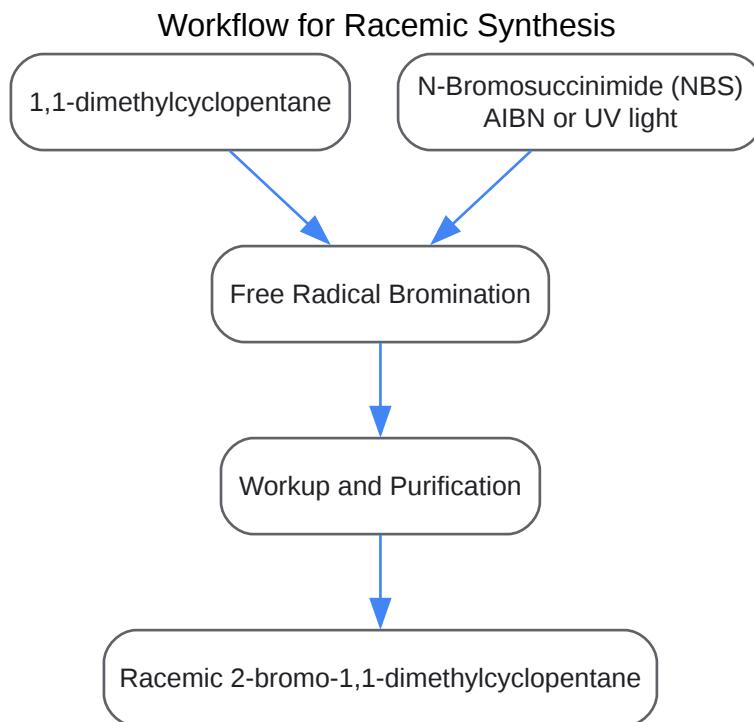
Quantitative data for **2-bromo-1,1-dimethylcyclopentane** is primarily available through computational predictions. Experimental data for the specific (S)-enantiomer, such as optical rotation, is not readily found in publicly available literature.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ Br	PubChem[1][2]
Molecular Weight	177.08 g/mol	PubChem[1][2]
IUPAC Name	(2S)-2-bromo-1,1-dimethylcyclopentane	
CAS Number	22228-38-2 (for the racemate)	PubChem[1]
Canonical SMILES	CC1(CCCC1Br)C	PubChem[1]
InChI Key	YWAZLGZDMIGDHZ-UHFFFAOYSA-N	PubChem[1]
XLogP3	3.1	PubChem[1][2]
Topological Polar Surface Area	0 Å ²	PubChem[1][2]
Heavy Atom Count	8	PubChem[1][2]
GHS Hazard Statements	H226: Flammable liquid and vapor	PubChem[1]

Synthesis and Purification

The synthesis of **(S)-2-bromo-1,1-dimethylcyclopentane** can be approached through two main strategies: enantioselective synthesis from an achiral precursor or resolution of a racemic mixture. As specific protocols for the (S)-enantiomer are not detailed in the literature, the following are generalized experimental procedures that can be adapted.

Racemic Synthesis of 2-bromo-1,1-dimethylcyclopentane


A common method for the synthesis of the racemic mixture involves the free radical bromination of 1,1-dimethylcyclopentane.

Experimental Protocol: Free Radical Bromination

- Materials:

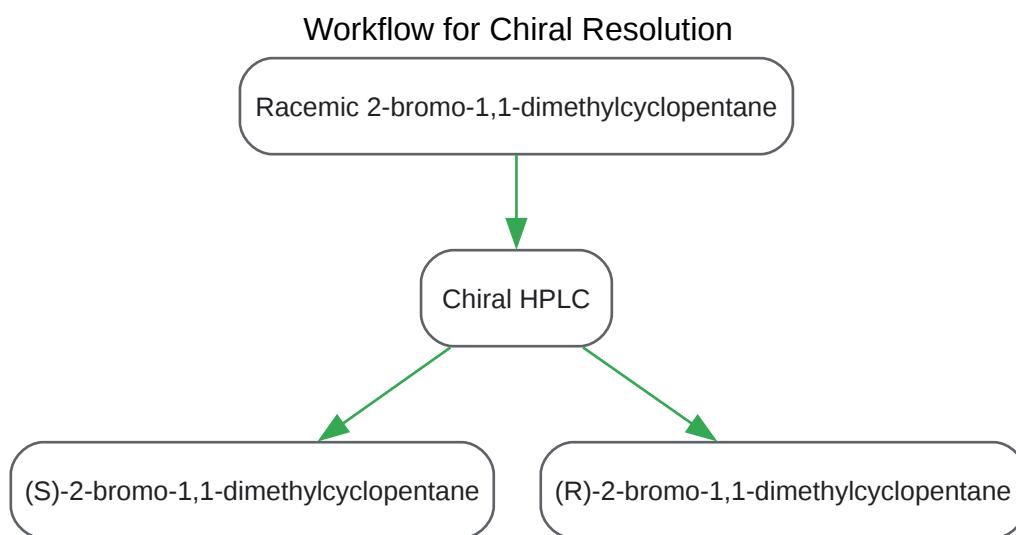
- 1,1-dimethylcyclopentane
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Azobisisobutyronitrile (AIBN) or UV lamp (for initiation)
- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-dimethylcyclopentane (1.0 eq) in CCl₄.
 - Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
 - Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. Monitor the reaction progress by GC-MS or TLC.
 - Upon completion, cool the reaction mixture to room temperature.
 - Filter the mixture to remove succinimide.
 - Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by fractional distillation to obtain **2-bromo-1,1-dimethylcyclopentane**.

Logical Workflow for Racemic Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of racemic **2-bromo-1,1-dimethylcyclopentane**.

Chiral Resolution


The separation of the racemic mixture into its constituent enantiomers can be achieved using chiral chromatography.

Experimental Protocol: Chiral HPLC

- Instrumentation:
 - High-Performance Liquid Chromatograph (HPLC) with a UV detector.
 - Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiraldex AD-H).
- Procedure:

- Dissolve the racemic **2-bromo-1,1-dimethylcyclopentane** in a suitable mobile phase (e.g., a mixture of hexane and isopropanol).
- Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
- Inject the racemic mixture onto the chiral column.
- Monitor the elution of the enantiomers using the UV detector.
- Collect the fractions corresponding to each enantiomer.
- Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the purified (S) and (R) enantiomers.

Logical Workflow for Chiral Resolution

[Click to download full resolution via product page](#)

Caption: Workflow for the chiral resolution of **2-bromo-1,1-dimethylcyclopentane**.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of (S)-**2-bromo-1,1-dimethylcyclopentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H NMR	~4.0	Multiplet	CH-Br
1.5 - 2.2	Multiplet	Cyclopentane CH ₂	
~1.1	Singlet	CH ₃	
~1.0	Singlet	CH ₃	
¹³ C NMR	~60	C-Br	
~45	C(CH ₃) ₂		
~35, ~25, ~20	Cyclopentane CH ₂		
~28, ~25	CH ₃		

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (CH ₂)
1380, 1365	Medium	C-H bend (gem-dimethyl)
650-550	Strong	C-Br stretch

Mass Spectrometry

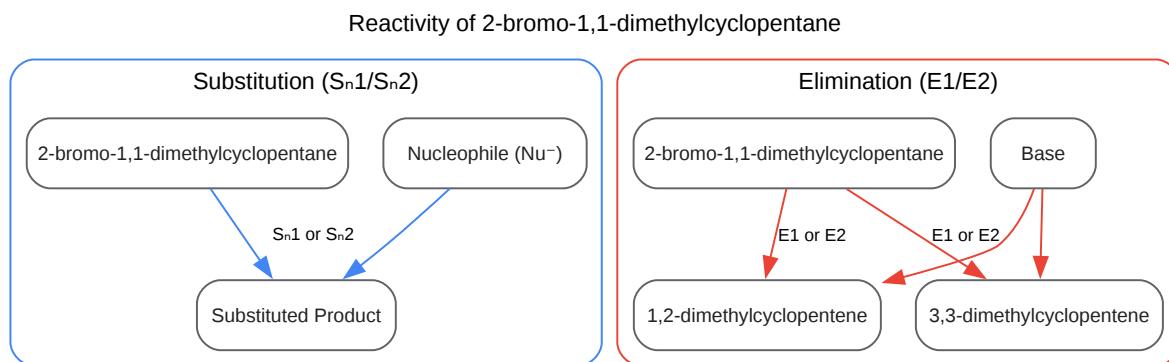
The mass spectrum of **2-bromo-1,1-dimethylcyclopentane** is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

- Molecular Ion (M⁺): m/z = 176 (for ⁷⁹Br) and 178 (for ⁸¹Br)
- Major Fragmentation Pathways:

- Loss of $\text{Br}\cdot$ ($m/z = 97$)
- Loss of $\text{C}_2\text{H}_5\cdot$ ($m/z = 147/149$)
- Further fragmentation of the cyclopentyl ring.

Chemical Reactivity

As a secondary alkyl halide, **2-bromo-1,1-dimethylcyclopentane** undergoes typical nucleophilic substitution and elimination reactions.


Nucleophilic Substitution

The compound can undergo both $\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$ reactions depending on the nucleophile, solvent, and temperature. Strong, small nucleophiles favor $\text{S}_{\text{n}}2$, while weaker nucleophiles in polar protic solvents favor $\text{S}_{\text{n}}1$.

Elimination Reactions

Treatment with a strong, bulky base (e.g., potassium tert-butoxide) will favor elimination to form alkenes. The major product is typically the more substituted alkene (Zaitsev's rule), which would be 1,2-dimethylcyclopentene, although the formation of 3,3-dimethylcyclopentene is also possible.

Reaction Pathway Diagram

[Click to download full resolution via product page](#)

Caption: General reaction pathways for **2-bromo-1,1-dimethylcyclopentane**.

Safety and Handling

2-bromo-1,1-dimethylcyclopentane is a flammable liquid and should be handled with appropriate safety precautions.^[1] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This document is intended for informational purposes for research and development professionals. All experimental work should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1,1-dimethylcyclopentane | C7H13Br | CID 77230354 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-bromo-1,1-dimethylcyclopentane | C7H13Br | CID 96996427 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-2-bromo-1,1-dimethylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1380141#s-2-bromo-1-1-dimethylcyclopentane-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com